3,5-ジフルオロピリジン

概要

説明

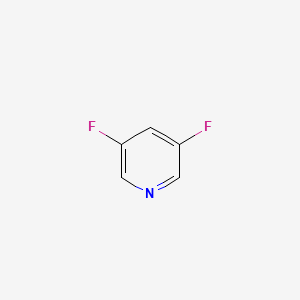

3,5-Difluoropyridine is a useful research compound. Its molecular formula is C5H3F2N and its molecular weight is 115.08 g/mol. The purity is usually 95%.

The exact mass of the compound 3,5-Difluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Difluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

フッ素化ピリジンの合成

3,5-ジフルオロピリジンを含むフルオロピリジンは、フッ素化ピリジンの合成に使用されます . 芳香環に強い電子求引性置換基が存在することにより、フルオロピリジンは興味深く、独特な物理的、化学的、生物学的特性を示します . それらは塩基性を低下させ、通常は塩素化および臭素化された類似体よりも反応性が低くなっています .

がんの局所放射線療法

がんの局所放射線療法のために、3,5-ジフルオロピリジンを含むF-18置換ピリジンの合成方法が発表されました . これらのF-18置換ピリジンは、さまざまな生物学的用途の潜在的なイメージング剤として特別な興味を持っています .

農業用途

物理的、生物学的、環境的特性が改善された新しい農業製品を探すには、リード構造にフッ素原子を導入することが最も一般的な化学修飾の1つです . フッ素含有置換基は、最も一般的には環状芳香環に組み込まれています .

除草剤および殺虫剤の合成

3,5-ジフルオロピリジンは、いくつかの除草剤および殺虫剤の合成のための出発物質として使用されてきました .

医薬品用途

現在、医療治療に使用されている医薬品の総売上高の約10%がフッ素原子を含む薬剤です . フッ素化合成ブロックと有効なフッ素化試薬の入手可能性が高いため、この分野の開発は急速に加速しています .

ポリ(ピリジンエーテル)の調製

3,5-ジフルオロピリジンに類似した化合物である2,6-ジフルオロピリジンは、シリル化された1,1,1-トリス(4-ヒドロキシフェニル)エタンとの縮合重合により、ポリ(ピリジンエーテル)の調製に使用されてきました . これは、3,5-ジフルオロピリジンが同様の方法で使用できる可能性があることを示唆しています。

Safety and Hazards

3,5-Difluoropyridine is classified as highly flammable and an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .

作用機序

Target of Action

3,5-Difluoropyridine is a fluorinated pyridine derivative Fluorinated pyridines are generally known to interact with various biological targets due to their electron-withdrawing nature .

Mode of Action

Fluorinated pyridines are known to exhibit unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms . These properties can influence their interaction with biological targets.

Biochemical Pathways

Fluorinated pyridines are known to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its boiling point (92-93°c), density (1256 g/mL at 25 °C), and form (liquid) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

Fluorinated pyridines are known to have unique biological properties, suggesting that they may induce specific molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoropyridine. For instance, the compound is classified as highly flammable and an irritant, indicating that it should be handled and stored carefully to maintain its stability . Moreover, it is very toxic to aquatic life, suggesting that its release into the environment should be avoided .

生化学分析

Biochemical Properties

3,5-Difluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the formation of fluorinated intermediates. The compound’s fluorine atoms can engage in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their stability and reactivity . For instance, 3,5-Difluoropyridine can act as a substrate for certain enzymes, leading to the formation of fluorinated metabolites that can be further utilized in metabolic pathways.

Cellular Effects

The effects of 3,5-Difluoropyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, 3,5-Difluoropyridine can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in metabolic processes, cell growth, and differentiation.

Molecular Mechanism

At the molecular level, 3,5-Difluoropyridine exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex. Additionally, 3,5-Difluoropyridine can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Difluoropyridine can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or light . Long-term exposure to 3,5-Difluoropyridine can lead to cumulative effects on cellular function, including alterations in metabolic flux and enzyme activity. In vitro and in vivo studies have shown that the compound’s stability and reactivity can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3,5-Difluoropyridine in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and promote cell growth . At high doses, 3,5-Difluoropyridine can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and metabolism. Toxicological studies have highlighted the importance of careful dosage control to avoid adverse effects.

Metabolic Pathways

3,5-Difluoropyridine is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate the formation of fluorinated metabolites . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, 3,5-Difluoropyridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, 3,5-Difluoropyridine can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3,5-Difluoropyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications For example, 3,5-Difluoropyridine can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism

特性

IUPAC Name |

3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXAZPPGFLETFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349074 | |

| Record name | 3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71902-33-5 | |

| Record name | 3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)